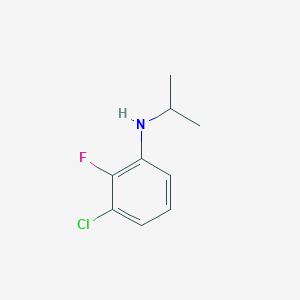

3-chloro-2-fluoro-N-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

3-chloro-2-fluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11ClFN/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3 |

InChI Key |

LXCHUOJRRMBROC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=CC=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Fluoro N Propan 2 Yl Aniline

Established Synthetic Routes to N-Alkyl Haloanilines

The preparation of N-alkyl haloanilines, such as 3-chloro-2-fluoro-N-(propan-2-yl)aniline, can be achieved through several established synthetic strategies. These methods primarily involve the formation of the N-alkyl bond through reductive amination, direct substitution of a leaving group on the aromatic ring, or a two-step process involving amide bond formation followed by reduction.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a widely employed method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the logical precursors would be 3-chloro-2-fluoroaniline (B1295074) and propan-2-one (acetone). The reaction is typically carried out in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a viable approach. organic-chemistry.org

The general scheme for this synthesis is as follows:

Reaction Scheme: Reductive Amination

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-chloro-2-fluoroaniline | Propan-2-one | Reducing Agent (e.g., NaBH(OAc)₃) | 3-chloro-2-fluoro-N-(propan-2-yl)aniline |

The choice of reducing agent can be critical to the success of the reaction, with sodium triacetoxyborohydride often being preferred due to its mildness and selectivity for the iminium ion over the ketone. purdue.edu

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAᵣ) offers a direct route to N-alkylanilines by reacting an aryl halide with an amine. For this reaction to be effective, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the context of synthesizing 3-chloro-2-fluoro-N-(propan-2-yl)aniline via this method, a potential starting material would be a 1,2,3-trisubstituted benzene (B151609) ring bearing a good leaving group (such as another halogen) at the position of amination, and activated by the existing chloro and fluoro substituents. For instance, 1,3-dichloro-2-fluorobenzene could be reacted with isopropylamine. The fluorine and chlorine atoms are electron-withdrawing and can facilitate nucleophilic attack. The reaction generally requires a base to neutralize the hydrogen halide formed during the reaction and may be carried out in a polar aprotic solvent at elevated temperatures. nih.govresearchgate.net

General Reaction Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide | Nucleophile | Base | Solvent | Temperature |

| 1,3-dichloro-2-fluorobenzene | Isopropylamine | K₂CO₃, Et₃N, etc. | DMF, DMSO, etc. | Elevated |

It is important to note that regioselectivity can be a challenge in such reactions, and a mixture of products may be obtained. The relative reactivity of the leaving groups and the directing effects of the existing substituents will influence the outcome. nih.gov

Amide Bond Formation and Subsequent Transformations

A reliable, albeit longer, route to N-alkyl haloanilines involves the formation of an amide bond followed by its reduction. This two-step sequence begins with the acylation of the parent aniline (B41778), 3-chloro-2-fluoroaniline, with a suitable acylating agent, such as propanoyl chloride or propanoic anhydride, to form N-(3-chloro-2-fluorophenyl)propanamide.

The resulting amide is then reduced to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) being particularly effective for the reduction of amides to amines. This method offers the advantage of avoiding over-alkylation, which can sometimes be an issue with direct alkylation methods.

Two-Step Amide Formation and Reduction

| Step | Reactant 1 | Reactant 2 | Product of Step | Reagent for Next Step | Final Product |

| 1. Amidation | 3-chloro-2-fluoroaniline | Propanoyl chloride | N-(3-chloro-2-fluorophenyl)propanamide | LiAlH₄ or BH₃ | 3-chloro-2-fluoro-N-(propan-2-yl)aniline |

Functionalization and Derivatization Reactions of the Aniline Moiety

The aniline moiety in 3-chloro-2-fluoro-N-(propan-2-yl)aniline is susceptible to a range of chemical transformations, including electrophilic substitution on the aromatic ring and oxidation or reduction of the N-alkylamino group.

Electrophilic Aromatic Substitution Patterns

The N-isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring. However, the presence of the electron-withdrawing chloro and fluoro substituents will deactivate the ring towards electrophilic attack. The directing effects of all three substituents must be considered to predict the regiochemical outcome of substitution reactions. byjus.comwikipedia.org

The general order of activating/deactivating effects and directing influence is as follows:

-NHR : Activating, ortho, para-directing

-F : Deactivating, ortho, para-directing

-Cl : Deactivating, ortho, para-directing

Given the substitution pattern of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the potential sites for electrophilic attack are positions 4, 5, and 6. Steric hindrance from the N-isopropyl group may influence the ratio of ortho to para products.

Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Substitution at the para-position to the amino group (position 6) is likely favored, with some ortho-substitution (position 4). |

| Nitration | HNO₃ / H₂SO₄ | Nitration will likely occur at the position para to the strongly activating amino group (position 6). khanacademy.orgmasterorganicchemistry.comyoutube.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonation is expected to yield the sulfonic acid derivative with the substituent at the para-position (position 6). |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | These reactions may be challenging due to the deactivating nature of the halogens and potential complexation of the Lewis acid with the nitrogen atom. |

Oxidation and Reduction Pathways

The N-alkylamino group in 3-chloro-2-fluoro-N-(propan-2-yl)aniline can undergo oxidation. The specific product depends on the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide (H₂O₂) or Caro's acid, can lead to the formation of the corresponding N-oxide or hydroxylamine. researchgate.netresearchgate.netrsc.org More vigorous oxidation can lead to the formation of nitroso or nitro compounds, and in some cases, can result in polymerization or degradation of the molecule. rsc.org

Conversely, while the aniline moiety is already in a reduced state, the aromatic ring can be subjected to reduction under certain conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium or ruthenium, can lead to the saturation of the benzene ring, yielding substituted cyclohexylamine (B46788) derivatives. nih.govlibretexts.orgyoutube.com However, such conditions are harsh and may also lead to dehalogenation.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a substrate like 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the chlorine atom on the aromatic ring serves as a handle for such transformations. Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, advancements in catalyst design have led to systems capable of activating these robust bonds. enamine.net

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, a low-valent Palladium(0) species would first insert into the carbon-chlorine bond. The resulting Pd(II) complex would then undergo transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.

The efficacy of these couplings is highly dependent on the choice of ligands coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and promote the final reductive elimination. icmpp.ro Given the specific substitution pattern of the aniline, with fluoro and N-isopropyl groups ortho to the chlorine, steric hindrance could influence reaction rates, necessitating carefully optimized conditions. While specific C-C coupling examples for this exact molecule are not prevalent in academic literature, its structure allows for participation in a variety of established cross-coupling protocols.

Below is a table of representative palladium-catalyzed C-C bond forming reactions that 3-chloro-2-fluoro-N-(propan-2-yl)aniline could undergo, based on established methodologies for aryl chlorides.

Synthesis of Key Intermediates and Analogues in Research

The synthesis of 3-chloro-2-fluoro-N-(propan-2-yl)aniline and its analogues typically involves a multi-step sequence starting from simpler, commercially available aromatic compounds. The primary synthetic intermediate is the parent amine, 3-chloro-2-fluoroaniline. The final target compound is then synthesized from this intermediate, generally through N-alkylation.

A common synthetic route to analogues, such as 3-chloro-2-methylaniline, involves the reduction of a corresponding nitroaromatic precursor, for instance, 6-chloro-2-nitrotoluene. google.compatsnap.com Following this logic, a plausible pathway to 3-chloro-2-fluoroaniline would begin with a suitably substituted nitrobenzene. The final step to obtain the title compound is the introduction of the N-isopropyl group, commonly achieved through reductive amination with acetone (B3395972) or direct alkylation with an isopropyl halide.

Strategies for Regioselective Synthesis

Regioselectivity is crucial in the synthesis of polysubstituted anilines to ensure the correct arrangement of functional groups on the aromatic ring. The synthesis of the key intermediate, 3-chloro-2-fluoroaniline, provides a clear example of this principle.

A logical precursor for this intermediate is 1-fluoro-2-nitrobenzene (B31998) or 1-fluoro-3-nitrobenzene. The regiochemical outcome of subsequent reactions, such as chlorination, is governed by the directing effects of the substituents already present on the ring. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. These electronic effects must be carefully considered to install the chlorine atom at the desired position.

For example, in the electrophilic chlorination of 1-fluoro-2-nitrobenzene, the fluorine directs to positions 3 and 5, while the nitro group directs to position 4. The interplay of these effects would be key to achieving the desired 3-chloro substitution pattern. An alternative strategy involves starting with a molecule where the desired substitution is already established, followed by functional group interconversion, such as the reduction of a nitro group to an amine. This latter approach often provides more reliable regiochemical control. The synthesis of related N-alkylindoles from N,N-dialkylanilines also highlights the importance of site-selective C-H functionalization to control regiochemistry. nih.gov

The table below summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution, which underpins the strategy for regioselective synthesis.

Stereoselective Synthesis Considerations

The target compound, 3-chloro-2-fluoro-N-(propan-2-yl)aniline, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective synthesis is not a consideration for the preparation of the compound itself.

However, stereoselectivity becomes a critical factor when synthesizing analogues that incorporate chiral elements or when using the title compound as a scaffold to build more complex, stereochemically rich molecules. For instance:

Synthesis of Chiral Analogues: If an analogue were desired where the N-alkyl group was replaced with a chiral substituent (e.g., an N-(sec-butyl) group), a stereoselective synthesis would be required to obtain a single enantiomer. This could be achieved by using a chiral starting material or employing an asymmetric synthetic method.

Reactions Forming New Stereocenters: If 3-chloro-2-fluoro-N-(propan-2-yl)aniline were to react with a prochiral substrate, a new stereocenter could be created. For example, in an addition reaction to a prochiral ketone or alkene, the product could be a racemic mixture of enantiomers. To control the stereochemical outcome, a chiral catalyst or auxiliary would be necessary to favor the formation of one enantiomer over the other.

Strategies for stereoselective synthesis are well-developed, particularly in the field of fluorinated organic compounds, where chiral nickel(II) complexes, for example, have been used for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org Such principles would be directly applicable to the synthesis of chiral derivatives or in subsequent transformations of 3-chloro-2-fluoro-N-(propan-2-yl)aniline where stereocontrol is desired.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Design Principles for N-Substituted Aniline (B41778) Derivatives in SAR

The design of N-substituted aniline derivatives is a strategic process in drug discovery, leveraging the aniline scaffold's versatility. cresset-group.com The core principle involves modifying the aromatic ring and the N-substituents to fine-tune the molecule's physicochemical and pharmacological profile. cresset-group.com Key design considerations include modulating electronic effects, lipophilicity, steric bulk, and hydrogen bonding capacity to enhance interactions with a biological target.

Substituents on the aromatic ring can be either electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -NO2, -Cl, -F), which alters the electron density of the aniline nitrogen and the ring itself. scribd.com This modulation affects the compound's basicity (pKa) and its ability to participate in crucial interactions like hydrogen bonding or π-π stacking. Similarly, the nature of the N-substituent, whether a simple alkyl chain or a more complex cyclic system, can significantly impact the compound's solubility, metabolic stability, and binding affinity. The goal is to achieve a balance of these properties to create a molecule with optimal efficacy and drug-like characteristics. cresset-group.com

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for biological activity. For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the key pharmacophoric features are dictated by its specific combination of halogen substituents on the aromatic ring and the alkyl group on the nitrogen atom.

Halogens, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their properties. nih.gov Their presence on the aniline ring of the title compound has profound effects on its molecular interactions.

Electronic Effects : Both chlorine and fluorine are electron-withdrawing groups, which decrease the basicity of the aniline nitrogen by pulling electron density away from it. scribd.com This can reduce unwanted side effects associated with high basicity and can be critical for fitting into specific binding pockets. 3D-QSAR analysis of some aniline derivatives indicates that electrostatic favorability, influenced by such substituents, is critical for bioactivity. researchgate.net

Lipophilicity : Halogenation generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. mdpi.com Chlorine provides a greater increase in lipophilicity compared to fluorine.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. nih.gov Placing a fluorine atom at the 2-position can shield the molecule from metabolic attack, thereby increasing its biological half-life.

Halogen Bonding : Chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like an oxygen or nitrogen atom on a biological target. This can provide an additional stabilizing force that enhances binding affinity. researchgate.net

Conformational Control : The fluorine atom at the ortho-position can influence the conformation of the molecule due to steric and electronic interactions, locking it into a preferred geometry for binding. rsc.org

The following table summarizes the general influence of these halogen substituents in drug design.

Table 1: Influence of Halogen Substituents on Molecular Properties| Feature | Chlorine (Cl) | Fluorine (F) |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Most electronegative, strongly electron-withdrawing |

| Size (van der Waals radius) | Larger (1.75 Å) | Smaller, similar to Hydrogen (1.47 Å) |

| Lipophilicity Contribution | Significant increase | Moderate increase |

| Metabolic Stability | Can be a site for metabolism | C-F bond is very strong, enhances stability |

| Special Interactions | Can form halogen bonds | Can act as a hydrogen bond acceptor |

The N-alkyl group is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. In 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the propan-2-yl (isopropyl) group serves several functions:

Steric Bulk : The branched isopropyl group provides steric bulk around the nitrogen atom. This can be crucial for orienting the molecule within a binding site and can prevent unwanted metabolic N-dealkylation.

Binding Affinity : The size and shape of the N-alkyl group must be complementary to the topology of the target's binding pocket. The isopropyl group provides a specific three-dimensional profile that can be optimized to fit into hydrophobic pockets, thereby enhancing binding affinity and modulating efficacy. frontiersin.org

The choice of an N-alkyl substituent is often a key step in the optimization of lead compounds.

Table 2: Comparison of N-Alkyl Groups in SAR| N-Alkyl Group | Relative Size | Key Characteristics | Potential Impact on Activity |

|---|---|---|---|

| Methyl (-CH₃) | Small | Minimal steric hindrance | May allow flexibility; can be susceptible to metabolism |

| Ethyl (-CH₂CH₃) | Small | Adds moderate lipophilicity | Can improve potency over methyl if a slightly larger pocket is present |

| Propan-2-yl (-CH(CH₃)₂) | Medium/Branched | Provides specific steric bulk; increases lipophilicity | Often optimizes binding in specific hydrophobic pockets; branching can improve metabolic stability |

| Cyclopropyl | Small/Rigid | Introduces conformational rigidity | Can lock the molecule in an active conformation, improving potency and reducing off-target effects |

The specific placement of substituents on the aniline ring is critical for determining binding affinity. The 3-chloro, 2-fluoro substitution pattern is a deliberate design choice.

Positional Influence : The location of electron-withdrawing groups affects the electronic distribution across the entire ring. Ortho-substituents (like the fluorine at position 2) can have a significant steric and electronic influence on the adjacent amino group, affecting its conformation and hydrogen-bonding capabilities. nih.gov Meta-substituents (like the chlorine at position 3) primarily exert an electronic influence that can be transmitted to a binding partner. nih.gov

Enhanced Interactions : The substitution pattern creates a unique electrostatic potential map on the aromatic ring. This pattern can lead to highly specific and favorable interactions with complementary polar and charged residues within a protein's active site, thereby increasing binding affinity and selectivity. researchgate.net The presence of any substituent on the benzene (B151609) ring can, however, sometimes lead to a loss of planarity in the polymer chain, which may hinder p-electron delocalization.

Conformational Analysis and Ligand-Target Complementarity

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the preferred conformation is determined by the interplay of its substituents. The ortho-fluoro group can influence the torsion angle between the plane of the aromatic ring and the C-N bond. rsc.org Furthermore, the bulky N-propan-2-yl group will have its own rotational preferences relative to the aniline moiety.

Ligand-target complementarity is the principle that a drug molecule must fit snugly into its biological target, both in terms of shape (steric complementarity) and physicochemical properties (electronic complementarity). The lowest energy conformation of the molecule must align with the geometry of the target's binding site to achieve high-affinity binding. The specific arrangement of the chloro and fluoro atoms, combined with the orientation of the N-alkyl group, creates a distinct 3D shape and electronic surface that is recognized by the target, ensuring a precise and effective interaction. scispace.com

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies on this and related molecules form the basis for rational drug design. researchgate.net This strategy involves using the knowledge of key pharmacophoric features and conformational preferences to design new molecules with improved properties.

Based on the analysis of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, several rational design strategies could be employed:

Halogen Substitution : Systematically replacing the chlorine or fluorine with other halogens (e.g., bromine) or moving them to different positions on the ring to probe for optimal interactions and fine-tune lipophilicity.

N-Alkyl Group Modification : Exploring a range of N-alkyl substituents (e.g., cyclopropyl, tert-butyl) to optimize the steric fit within the target's hydrophobic pocket and improve metabolic stability. researchgate.net

Bioisosteric Replacement : Replacing the aniline ring with other aromatic heterocycles (e.g., pyridine, pyrimidine) to alter properties like solubility, metabolism, and potential for hydrogen bonding, while maintaining the key pharmacophoric geometry. nih.govmdpi.com

By methodically applying these strategies, medicinal chemists can build upon the SAR data to develop new chemical entities with enhanced therapeutic potential. researchgate.net

Computational Chemistry Applications in the Study of 3 Chloro 2 Fluoro N Propan 2 Yl Aniline

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand), such as 3-chloro-2-fluoro-N-(propan-2-yl)aniline, might interact with a protein's binding site.

Molecular docking simulations can predict the most likely binding pose of 3-chloro-2-fluoro-N-(propan-2-yl)aniline within a protein's active site. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction.

In studies of similar chloro-fluoro aniline (B41778) derivatives, such as N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, molecular docking has been used to evaluate binding affinities against enzymes like Monoamine Oxidase-B (MAO-B). asiapharmaceutics.info Such analyses compare the calculated binding energies of the test compounds against known standard inhibitors to assess their potential efficacy. asiapharmaceutics.info For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, a similar approach would elucidate its potential as an inhibitor for various protein targets. The presence of electron-withdrawing groups, like chlorine and fluorine, can influence these binding affinities. asiapharmaceutics.info

Table 1: Example Binding Affinities of Substituted Aniline Derivatives Against a Hypothetical Protein Target Note: This data is illustrative and based on findings for analogous compounds.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

|---|---|---|

| Standard Inhibitor (e.g., Erlotinib) | -9.5 | 0.15 |

| 4-bromo-2-fluoroaniline derivative | -8.2 | 0.90 |

| 3-chloro-4-fluoroaniline (B193440) derivative | -7.8 | 2.50 |

| N-isopropylaniline analogue | -7.2 | 8.75 |

Beyond predicting binding affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Visualization software is used to analyze the docked pose and identify key interactions.

For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the key interacting groups would be:

The secondary amine (-NH-) group: This group can act as a hydrogen bond donor, forming a crucial anchor point with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the protein's active site.

The halogen atoms (Cl and F): The fluorine and chlorine atoms can participate in halogen bonds or other electrostatic interactions. Fluorine, in particular, is known to form favorable interactions with backbone amides.

The aromatic ring: The phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The N-isopropyl group: This bulky, nonpolar group can engage in hydrophobic (van der Waals) interactions with nonpolar pockets within the binding site, contributing significantly to binding affinity.

Docking studies on fluoroaniline (B8554772) derivatives have confirmed their ability to exhibit these types of interactions, which are critical for their biological activity. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's intrinsic properties based on its electronic structure.

DFT calculations can determine a molecule's electronic properties, which are key to understanding its stability and reactivity. Important parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the nitrogen and halogen atoms would be expected to show negative potential, while the amine hydrogen would show a positive potential.

Studies on halogenated anilines have successfully used DFT methods to calculate these properties and correlate them with the molecule's behavior. mdpi.combohrium.com

Table 2: Illustrative Electronic Properties of a Halogenated Aniline Analogue Calculated via DFT Note: This data is representative and based on calculations for similar compounds like 4-bromoanilinium perchlorate. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.27 eV | Indicates electron-donating capability |

| LUMO Energy | -3.17 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.10 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 13.50 D | Measures overall polarity of the molecule |

A molecule's three-dimensional shape, or conformation, is critical to its function. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. libretexts.org For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, rotation around the C-N bond is of particular interest.

Quantum chemical calculations can map the potential energy surface as a function of bond rotation (dihedral angle). This allows for the identification of energy minima (stable conformers) and energy maxima (transition states). The bulky N-isopropyl group will create significant steric hindrance, influencing the preferred orientation relative to the substituted aniline ring. researchgate.net Energy minimization calculations find the most stable, lowest-energy conformation of the molecule, which is essential for accurate molecular docking studies.

Computational methods can predict various types of molecular spectra, which can be used to interpret experimental data or to understand the molecule's properties.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks in an infrared (IR) spectrum. nih.gov Theoretical studies on halogenated anilines have shown a good correlation between calculated and experimental vibrational frequencies, often after applying a scaling factor to the computed values to account for systematic errors in the method. asianpubs.org This allows for the precise assignment of spectral bands to specific molecular motions, such as N-H stretching or C-Cl bending.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. bohrium.com These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often related to π→π* transitions within the aromatic ring.

These theoretical spectra serve as powerful tools for confirming the structure of newly synthesized compounds and for understanding how electronic structure is affected by different substituents.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, providing a detailed view of its structural flexibility, stability, and interactions with its environment.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules to mimic physiological conditions or near a lipid bilayer to study membrane permeability. The simulation calculates the forces between atoms and uses Newton's laws of motion to model their subsequent movements over a series of femtosecond time steps. nih.govproquest.com

For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, MD simulations could be employed to:

Analyze Conformational Flexibility: By tracking the rotation around its flexible bonds, researchers can understand the range of shapes the molecule can adopt, which is critical for its ability to interact with biological targets.

Study Solvation: Simulations can reveal how water molecules arrange around the compound, providing insights into its solubility and the energetic costs of moving it from an aqueous to a non-polar environment, such as a cell membrane.

Investigate Binding Stability: If the compound is intended to interact with a specific protein, MD simulations can model the stability of the compound-protein complex. nih.gov By analyzing the trajectory, scientists can assess the strength and duration of interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein's binding site. frontiersin.org This provides a dynamic understanding of binding that is complementary to more static methods like molecular docking. researchgate.net

These simulations offer a window into the nanoscale world, revealing transient states and dynamic processes that are often difficult to capture through experimental methods alone. nih.gov

Computational Prediction of Physicochemical Descriptors for Research Design

Before undertaking complex simulations or laboratory synthesis, computational tools are used to predict key physicochemical descriptors. These properties are fundamental to a molecule's behavior and are essential for designing further research. For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, several important descriptors can be calculated.

Interactive Data Table: Predicted Physicochemical Properties of 3-chloro-2-fluoro-N-(propan-2-yl)aniline

| Descriptor | Predicted Value | Significance in Research Design |

| Molecular Weight | 187.64 g/mol | Influences size-dependent properties like diffusion and membrane passage. |

| TPSA | 15.27 Ų | Topological Polar Surface Area: Correlates with passive molecular transport through membranes and the blood-brain barrier. Lower values suggest better permeability. |

| LogP | 3.11 | Octanol-Water Partition Coefficient: A measure of lipophilicity. This value suggests a balance between solubility in aqueous environments and lipid membranes, which is crucial for absorption and distribution. nih.gov |

| Rotatable Bonds | 2 | Indicates molecular flexibility. A low number suggests a more rigid structure, which can be favorable for binding to a target with lower entropic penalty. |

| H-Bond Donors | 1 | The number of hydrogen atoms bonded to nitrogen or oxygen. Influences solubility and binding interactions. |

| H-Bond Acceptors | 2 | The number of nitrogen or oxygen atoms. Affects solubility and the potential to form hydrogen bonds with biological targets. |

These descriptors serve as a foundational screening step. For example, the predicted LogP value suggests that 3-chloro-2-fluoro-N-(propan-2-yl)aniline has significant lipophilicity, a key factor for crossing cellular membranes. The low TPSA value further supports the likelihood of good membrane permeability. This information is invaluable for prioritizing compounds and designing experiments related to their delivery and bioavailability.

In Silico ADME Prediction Methodologies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models use the physicochemical descriptors described above to predict a compound's pharmacokinetic profile. nih.govcambridge.org These predictions are vital in early-stage research to identify candidates with a higher probability of success and to flag potential liabilities before committing resources to synthesis and testing. srce.hrcambridge.org

Several established methodologies are used to evaluate the ADME properties of 3-chloro-2-fluoro-N-(propan-2-yl)aniline:

Lipinski's Rule of Five: This rule of thumb evaluates "drug-likeness" and predicts if a compound is likely to be orally active. wikipedia.orglindushealth.com It states that poor oral absorption is more likely when a molecule violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP value not exceeding 5. volkamerlab.orgyoutube.comdrugbank.com Based on its predicted properties, 3-chloro-2-fluoro-N-(propan-2-yl)aniline does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

BOILED-Egg Model: This intuitive graphical model predicts passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration by plotting the molecule's lipophilicity (WLOGP) against its polarity (TPSA). semanticscholar.orgresearchgate.netnih.gov Molecules falling within the white region of the graph are predicted to be well-absorbed by the gastrointestinal tract, while those in the yellow region (yolk) are predicted to also permeate the blood-brain barrier. xisdxjxsu.asiadiscoveryjournals.org Based on its calculated TPSA and LogP, 3-chloro-2-fluoro-N-(propan-2-yl)aniline is predicted to have high gastrointestinal absorption and to be capable of crossing the blood-brain barrier.

Metabolism and Substrate Prediction: Computational models can also predict interactions with key metabolic enzymes and transporters. For instance, models can predict whether a compound is likely to be an inhibitor of major Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Early prediction of CYP inhibition is crucial to avoid potential drug-drug interactions. Similarly, models can predict if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport compounds out of cells, reducing their effective concentration and bioavailability.

Interactive Data Table: Predicted ADME Profile of 3-chloro-2-fluoro-N-(propan-2-yl)aniline

| ADME Parameter | Prediction | Implication |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Capable of crossing the blood-brain barrier to potentially act on the central nervous system. |

| P-gp Substrate | No | Not likely to be actively removed from cells by this major efflux pump. |

| CYP1A2 Inhibitor | Yes | Potential to interfere with the metabolism of other drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to interfere with the metabolism of other drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to interfere with the metabolism of other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to interfere with the metabolism of other drugs metabolized by this enzyme. |

| Skin Permeation (Log Kp) | -4.43 cm/s | Indicates the potential for absorption through the skin. |

These in silico ADME predictions provide a comprehensive, multi-faceted view of how 3-chloro-2-fluoro-N-(propan-2-yl)aniline might behave in a biological system, guiding its potential development and highlighting areas that may require further experimental investigation.

Biological Mechanism and Target Elucidation Methodologies

Approaches for Identifying Molecular Targets and Pathways

No information is available in the public domain regarding the use of genomic or proteomic profiling to identify the molecular targets or pathways affected by 3-chloro-2-fluoro-N-(propan-2-yl)aniline.

There are no published studies detailing the use of affinity chromatography or chemical probes to isolate and identify the specific binding partners of 3-chloro-2-fluoro-N-(propan-2-yl)aniline.

No crystallographic data for 3-chloro-2-fluoro-N-(propan-2-yl)aniline in complex with any biological target has been deposited in structural databases.

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

There is no research available that investigates the potential for 3-chloro-2-fluoro-N-(propan-2-yl)aniline to act as an allosteric modulator of any enzyme or receptor.

No studies on the inhibition kinetics or binding thermodynamics of 3-chloro-2-fluoro-N-(propan-2-yl)aniline with any biological target have been reported.

Role of Specific Structural Features in Modulating Biological Response

The biological response of a molecule, particularly its bioavailability and permeability across cellular membranes, is intrinsically linked to its physicochemical properties. For 3-chloro-2-fluoro-N-(propan-2-yl)aniline, the specific arrangement and nature of its three key substituents—a chloro group, a fluoro group, and an N-isopropyl group—collectively determine its ability to navigate a biological system. These features modulate the molecule's lipophilicity, electronic distribution, and steric profile, which are critical factors governing its absorption and distribution.

Influence of Halogen Substituents (Chloro and Fluoro)

The presence and position of halogen atoms are a well-established strategy in medicinal chemistry to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties. In this aniline (B41778) derivative, the chloro and fluoro groups have distinct yet complementary effects on its potential bioavailability and permeability.

Lipophilicity and Permeability: Both chlorine and fluorine are more electronegative than hydrogen and increase the lipophilicity (the ability to dissolve in fats or lipids) of the aromatic ring. This enhanced lipophilicity can facilitate the passive diffusion of the molecule across the lipid bilayers of cell membranes, a key step in oral absorption. The chloro group, being larger and less electronegative than fluorine, generally provides a greater increase in lipophilicity. wikipedia.org A higher lipophilicity often correlates with better membrane permeability. nih.gov

Electronic Effects: Fluorine is the most electronegative element, while chlorine is also strongly electronegative. quora.comquora.com Their presence on the aniline ring withdraws electron density, which can lower the pKa of the anilino nitrogen. This change in basicity is crucial because a molecule's ionization state at physiological pH significantly affects its ability to cross membranes; the neutral, un-ionized form is typically more permeable.

Size and Steric Profile: The van der Waals radius of chlorine (1.75 Å) is considerably larger than that of fluorine (1.47 Å). vaia.com The placement of the smaller fluorine atom at the ortho-position and the bulkier chlorine atom at the meta-position creates a specific steric and electronic environment around the amino group that can influence interactions with membrane transporters or metabolic enzymes.

Influence of the N-(propan-2-yl) Group

The N-alkylation of anilines is a common method to enhance their pharmacokinetic properties. rsc.orggoogle.com The isopropyl (propan-2-yl) substituent attached to the nitrogen atom plays a significant role in modulating the molecule's biological response.

The interplay of these electronic and steric factors dictates the molecule's ability to be absorbed and distributed. The combined lipophilic contributions of the halogens and the isopropyl group are balanced by the electronic effects that modulate ionization, creating a nuanced profile optimized for membrane transit.

The following table summarizes the key physicochemical parameters of the substituents that influence bioavailability and permeability.

| Substituent | Type | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch-Leo Lipophilicity Parameter (π) | Primary Influence on Bioavailability/Permeability |

| -F | Halogen | 1.47 | 3.98 | +0.14 | Increases lipophilicity; strong electron-withdrawing effect modulates pKa. |

| -Cl | Halogen | 1.75 | 3.16 | +0.71 | Significantly increases lipophilicity; acts as a potential halogen bond donor. |

| -CH(CH₃)₂ | Alkyl | ~2.0 (group) | 2.55 (Carbon) | +1.30 | Substantially increases lipophilicity; provides steric shielding to the amino group. |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Future Research Directions and Applications in Advanced Chemical Sciences

Development of Novel Synthetic Pathways for Aniline (B41778) Scaffolds

The synthesis of substituted anilines, such as 3-chloro-2-fluoro-N-(propan-2-yl)aniline, is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and materials science industries. researchgate.net Historically, the preparation of such compounds has relied on classical methods, including the reduction of corresponding nitroarenes. For instance, 3-chloroaniline (B41212) is typically produced by the low-pressure hydrogenation of 3-chloronitrobenzene. Similarly, the synthesis of 3-chloro-4-fluoroaniline (B193440) can be achieved through the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. google.com

However, the drive for more efficient, sustainable, and versatile synthetic routes has led to the exploration of novel pathways. Recent advancements focus on late-stage functionalization and C-N coupling reactions, which offer the potential for greater molecular diversity from common intermediates. One promising approach involves the development of robust platforms for the late-stage α-functionalization of N-alkyl piperidines through iminium ion formation, a strategy that could be adapted for the modification of N-alkylanilines. acs.org

Furthermore, biocatalytic approaches are emerging as a green alternative for the synthesis of aniline scaffolds. While nature predominantly uses P450 enzymes for constructing C(sp²)─N bonds, researchers are developing new enzymatic platforms for aniline synthesis through oxidative amination. researchgate.net These methods could provide more environmentally benign pathways to compounds like 3-chloro-2-fluoro-N-(propan-2-yl)aniline.

Future research in this area will likely concentrate on the following:

Catalytic C-H Amination: Direct amination of C-H bonds on the aromatic ring would represent a highly atom-economical route to substituted anilines.

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction efficiency, and allow for the scalable production of aniline derivatives.

Photoredox Catalysis: Light-mediated reactions offer mild conditions for the formation of C-N bonds, providing access to complex aniline structures that are difficult to achieve with traditional thermal methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of aniline derivatives is no exception. mednexus.orgjsr.org These computational tools can significantly accelerate the identification and optimization of lead compounds by predicting their properties and biological activities. nih.govnih.gov

For a compound like 3-chloro-2-fluoro-N-(propan-2-yl)aniline, AI and ML can be employed in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known compounds to predict various properties, including toxicity, solubility, and binding affinity to specific biological targets. nih.gov For example, tools like DeepTox can predict the toxicity of different compounds, enhancing the quality of drug development. crimsonpublishers.com

De Novo Design: Generative models can design novel molecules with desired properties from scratch. An adversarial auto-encoder, for instance, can be used to generate random drug-like compounds or target-biased compounds. mednexus.org

Virtual Screening: AI can be used to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a particular target, thereby reducing the time and cost associated with high-throughput screening. jsr.org

The application of these technologies can help to explore the chemical space around the 3-chloro-2-fluoro-N-(propan-2-yl)aniline scaffold, identifying derivatives with potentially enhanced efficacy and improved safety profiles for various applications.

Exploration of New Biological Targets and Pathways

Aniline and its derivatives are prevalent motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The specific substitution pattern of 3-chloro-2-fluoro-N-(propan-2-yl)aniline, featuring halogen atoms and an N-alkyl group, suggests its potential to interact with various biological targets.

Future research will focus on identifying and validating novel biological targets for haloaniline derivatives. This exploration can be guided by several strategies:

Phenotypic Screening: Testing compounds against a panel of cell lines or in whole organisms can reveal unexpected biological activities and provide clues to their mechanism of action.

Target-Based Screening: Screening against specific enzymes or receptors known to be involved in disease pathways can identify direct interactions. For example, aniline derivatives have been used in the synthesis of ligands for serotonin (B10506) 5-HT2A and 5-HT2C receptors for the treatment of obesity.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample.

Recent advancements in antimalarial drug discovery have highlighted novel targets such as acetyl-CoA synthetase (AcAS) and protein kinase G (PKG), which could be explored for their susceptibility to inhibition by new classes of compounds, including aniline derivatives. nih.gov Similarly, the discovery of new targets for cancer therapies, such as the Werner Syndrome helicase (WRN) and CREB binding protein (CBP), opens up new avenues for the design of targeted small-molecule inhibitors. discoveryontarget.com

Design of Next-Generation Functional Materials Utilizing Haloaniline Derivatives

The unique electronic and structural properties of haloanilines make them attractive building blocks for the design of advanced functional materials. Polyaniline (PANI) is a well-known conducting polymer, and the incorporation of substituted anilines can be used to tune its properties for specific applications. researchgate.net

The presence of chloro and fluoro substituents in 3-chloro-2-fluoro-N-(propan-2-yl)aniline can influence the electronic properties, solubility, and processability of resulting polymers. Future research in this area could focus on:

Conducting Polymers: Developing new PANI derivatives with enhanced conductivity, stability, and processability for applications in sensors, energy storage devices, and electromagnetic shielding. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The electronic properties of haloaniline derivatives could be harnessed in the design of new materials for the emissive and charge-transport layers in OLEDs.

Corrosion Inhibitors: Aniline and its derivatives have been investigated for their potential as corrosion inhibitors. The specific substitution pattern of 3-chloro-2-fluoro-N-(propan-2-yl)aniline could offer enhanced performance in protecting metals from corrosion. riverlandtrading.com

Advancements in Theoretical and Computational Modeling of Aniline Systems

Theoretical and computational modeling provides invaluable insights into the structure, properties, and reactivity of molecules like 3-chloro-2-fluoro-N-(propan-2-yl)aniline. Density functional theory (DFT) and other computational methods can be used to predict a wide range of properties and to elucidate reaction mechanisms. nih.gov

Recent computational studies on aniline systems have focused on several key areas:

Reaction Mechanisms: Computational modeling has been used to investigate the mechanism of reactions involving anilines, such as their reaction with hydroxyl radicals. mdpi.com

Adsorption on Surfaces: DFT calculations have been employed to study the adsorption of aniline on metal surfaces, which is relevant to catalysis and materials science. nih.govacs.org

Electrochemical Properties: Computational methods have been used to predict the one-electron oxidation potentials of substituted anilines in aqueous solution. umn.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.